molecular formula C14H11FO4S B2694356 2-[(4-Fluorobenzyl)sulfonyl]benzoic acid CAS No. 341933-13-9

2-[(4-Fluorobenzyl)sulfonyl]benzoic acid

Cat. No.: B2694356
CAS No.: 341933-13-9
M. Wt: 294.3
InChI Key: KGDBZXDJAFNEFH-UHFFFAOYSA-N
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Description

2-[(4-Fluorobenzyl)sulfonyl]benzoic acid is an organic compound characterized by the presence of a fluorobenzyl group attached to a sulfonyl benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-Fluorobenzyl)sulfonyl]benzoic acid typically involves the reaction of 4-fluorobenzyl chloride with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2-[(4-Fluorobenzyl)sulfonyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

2-[(4-Fluorobenzyl)sulfonyl]benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)sulfonyl]benzoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 2-[(4-Fluorobenzyl)sulfonyl]benzoic acid is unique due to the presence of the fluorobenzyl group, which imparts distinct chemical properties such as increased reactivity and stability. Compared to similar compounds, it offers enhanced potential for use in various applications, particularly in medicinal chemistry and biochemical research .

Properties

IUPAC Name

2-[(4-fluorophenyl)methylsulfonyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4S/c15-11-7-5-10(6-8-11)9-20(18,19)13-4-2-1-3-12(13)14(16)17/h1-8H,9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDBZXDJAFNEFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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